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molecular formula C16H21N3O2S B8347895 4-Methylsulphanyl-7-(3-morpholinopropoxy)quinazoline

4-Methylsulphanyl-7-(3-morpholinopropoxy)quinazoline

Cat. No. B8347895
M. Wt: 319.4 g/mol
InChI Key: CAZNXJXHXASHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294532B1

Procedure details

7-Hydroxy-4-methylsulphanylquinazoline (2.5 g, 13 mmol) was suspended in methylene chloride (65 ml), triphenylphosphine (4.45 g, 17 mmol) was added followed by 4-(3-hydroxypropyl)morpholine (2.47 g, 17 mmol), (Bull Soc. Chim. Fr. 1962, 1117), and diethyl azodicarboxylate (2.92 g, 17 mmol) dropwise. After stirring for 1 hour the volatiles were removed by evaporation and the residue was partitioned between ethyl acetate/ether (20 ml/20 ml) and 1M hydrogen chloride (20 ml). The aqueous layer was separated and adjusted to pH9 with solid sodium hydrogen carbonate. The aqueous layer was extracted with methylene chloride. The organic layer was separated, washed with water, brine and dried (MgSO4). The volatiles were removed by evaporation and the residue was purified by chromatography eluting with methylene chloride/ethyl acetate/methanol (6/3/1 followed by 5/3/2 and 75/0/25) to give 4-methylsulphanyl-7-(3-morpholinopropoxy)quinazoline (2.03 g 49%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
2.92 g
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([S:12][CH3:13])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:34][CH2:35][CH2:36][N:37]1[CH2:42][CH2:41][O:40][CH2:39][CH2:38]1.N(C(OCC)=O)=NC(OCC)=O>C(Cl)Cl>[CH3:13][S:12][C:6]1[C:5]2[C:10](=[CH:11][C:2]([O:1][CH2:34][CH2:35][CH2:36][N:37]3[CH2:42][CH2:41][O:40][CH2:39][CH2:38]3)=[CH:3][CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=CC=C2C(=NC=NC2=C1)SC
Step Two
Name
Quantity
4.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2.47 g
Type
reactant
Smiles
OCCCN1CCOCC1
Step Four
Name
diethyl azodicarboxylate
Quantity
2.92 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate/ether (20 ml/20 ml) and 1M hydrogen chloride (20 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/ethyl acetate/methanol (6/3/1 followed by 5/3/2 and 75/0/25)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=NC=NC2=CC(=CC=C12)OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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